molecular formula C8H7N5O2S B13873967 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13873967
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: BVZLSGXLDJRFBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with thiadiazole precursors under specific conditions. One common method involves the use of a one-pot reaction where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green and sustainable chemistry are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Methyl-5-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules, potentially inhibiting specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a nitro group and a thiadiazole ring, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

Eigenschaften

Molekularformel

C8H7N5O2S

Molekulargewicht

237.24 g/mol

IUPAC-Name

3-(4-methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7N5O2S/c1-4-2-5(7-11-8(9)16-12-7)10-3-6(4)13(14)15/h2-3H,1H3,(H2,9,11,12)

InChI-Schlüssel

BVZLSGXLDJRFBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C2=NSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.